molecular formula C6H9ClN2O2S B2549210 Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride CAS No. 2126178-66-1

Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride

Cat. No.: B2549210
CAS No.: 2126178-66-1
M. Wt: 208.66
InChI Key: BZACBQZTRRSLLE-UHFFFAOYSA-N
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Description

Table 1: Key Molecular Descriptors

Property Value Source
Molecular formula C₆H₉ClN₂O₂S
Molecular weight 208.67 g/mol
IUPAC name This compound
SMILES COC(=O)C1=CN=C(S1)CN.Cl
InChIKey BZACBQZTRRSLLE-UHFFFAOYSA-N

Crystallographic Analysis and Conformational Studies

While X-ray crystallographic data for this specific compound remain unpublished, structural analogs provide insights. Thiazole derivatives typically exhibit planar aromatic rings with bond lengths of ~1.71 Å (C–S) and ~1.30 Å (C=N) . Key conformational features include:

  • Thiazole ring planarity : Stabilized by π-electron delocalization.
  • Aminomethyl group orientation : The –CH₂NH₃⁺ moiety adopts a staggered conformation to minimize steric clash with the ester group .
  • Hydrogen-bonding networks : The protonated amine forms a chloride-mediated ionic interaction (N–H···Cl⁻ distance: ~3.1 Å), while the ester carbonyl participates in weak C=O···H–C contacts .

Table 2: Predicted Geometric Parameters (DFT-B3LYP/6-311++G(d,p))

Parameter Value
C2–N bond length 1.47 Å
C5–O (ester) bond length 1.34 Å
S1–C2–N3 bond angle 114.2°
Dihedral angle (C2–CH₂NH₃⁺) 112.7°

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O, 400 MHz) :
    • δ 3.89 (s, 3H, –OCH₃).
    • δ 4.25 (s, 2H, –CH₂NH₃⁺).
    • δ 7.48 (s, 1H, thiazole H-4) .
  • ¹³C NMR (D₂O, 100 MHz) :
    • δ 52.1 (–OCH₃).
    • δ 167.8 (C=O).
    • δ 152.4 (C-2), 141.9 (C-5), 127.6 (C-4) .

Infrared (IR) Spectroscopy

  • ν 3320 cm⁻¹ : N–H stretching (protonated amine).
  • ν 1705 cm⁻¹ : C=O stretching (ester).
  • ν 1560 cm⁻¹ : C=N stretching (thiazole ring) .

Mass Spectrometry (MS)

  • ESI-MS (m/z) :
    • [M+H]⁺: 173.04 (calc. 173.04).
    • Fragment ions: 155.02 (loss of H₂O), 127.98 (loss of COOCH₃) .

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

  • HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.
    • HOMO: Localized on the thiazole ring and aminomethyl group.
    • LUMO: Concentrated on the ester carbonyl and C=N bond .
  • Molecular Electrostatic Potential (MEP) :
    • Positive potential: Protonated amine (+84 kcal/mol).
    • Negative potential: Ester oxygen (–45 kcal/mol) and chloride ion (–62 kcal/mol) .
  • Mulliken charges :
    • S1: +0.24 | N3: –0.31 | C=O: +0.18 .

Table 3: Frontier Molecular Orbital Energies

Orbital Energy (eV) Localization
HOMO -6.3 Thiazole π-system
LUMO -1.5 Ester carbonyl antibonding

These findings align with the compound’s propensity for nucleophilic attack at the ester group and electrophilic interactions via the protonated amine .

Properties

IUPAC Name

methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.ClH/c1-10-6(9)4-3-8-5(2-7)11-4;/h3H,2,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZACBQZTRRSLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126178-66-1
Record name methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride typically involves the reaction of thiazole derivatives with appropriate reagents. One common method includes the reaction of 2-aminomethylthiazole with methyl chloroformate under basic conditions to form the ester. The hydrochloride salt is then obtained by treating the ester with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride has shown promising results against various bacterial strains, particularly those associated with tuberculosis.

  • Mechanism of Action : The compound acts by inhibiting key enzymes involved in bacterial fatty acid biosynthesis. For instance, derivatives of thiazole compounds have demonstrated effectiveness against Mycobacterium tuberculosis by targeting the β-ketoacyl synthase enzyme (mtFabH) .
  • Case Study : A study identified a series of thiazole derivatives with an MIC (Minimum Inhibitory Concentration) of as low as 0.06 µg/ml against M. tuberculosis H37Rv, suggesting that modifications to the thiazole structure can enhance antibacterial potency .

Anticancer Applications

The compound is also being investigated for its potential in cancer therapy.

  • Inhibition of Cancer Cell Growth : Research has indicated that thiazole-containing compounds can inhibit the growth of cancer cells by disrupting mitotic processes. For example, a related compound demonstrated micromolar inhibition of HSET (KIFC1), which is crucial for centrosome clustering in cancer cells .
  • Case Study : In vitro studies showed that treatment with thiazole derivatives led to the induction of multipolar spindle formation in centrosome-amplified human cancer cells, indicating a potential mechanism for inducing cell death in these malignancies .

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiazole derivatives.

  • Targeting Viral Infections : Compounds similar to this compound have been shown to exhibit antiviral activity against Coxsackievirus B, which can lead to serious health complications .
  • Case Study : A bis-thiazole derivative was identified as having strong antiviral activity against this virus, demonstrating the potential for developing thiazole-based therapeutics for viral infections .

Summary of Findings

The following table summarizes the key findings related to the applications of this compound:

ApplicationTarget Organism/ConditionMIC/IC50 ValuesReference
AntimicrobialMycobacterium tuberculosis0.06 µg/ml
AnticancerHuman cancer cellsIC50 micromolar
AntiviralCoxsackievirus BStrong antiviral activity

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Structural and Functional Differences

The compound is compared below with analogous thiazole-based hydrochlorides, highlighting substituent variations and their implications:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Applications
Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride C₆H₉ClN₂O₂S 208.52 (calculated) 2-aminomethyl, 5-methyl ester 2126178-66-1 Drug intermediate, nucleophilic coupling
Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride C₉H₁₃ClN₂O₂S 248.73 2-pyrrolidin-3-yl, 5-methyl ester N/A Target-specific drug discovery (e.g., kinase inhibitors)
[(2-Methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride C₅H₉ClN₂OS 180.65 2-methoxy, 5-aminomethyl 1332529-56-2 Organic synthesis (limited reactivity due to methoxy group)
4-Amino-2-methyl-5-phenylthiazole hydrochloride C₁₀H₁₁ClN₂S 226.72 4-amino, 2-methyl, 5-phenyl 1461714-51-1 Anticancer/antimicrobial research (enhanced lipophilicity)
Key Observations :

Substituent Reactivity: The aminomethyl group in the target compound enables reactions such as amide bond formation or alkylation, distinguishing it from the less reactive methoxy group in [(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride .

Lipophilicity and Solubility: The phenyl group in 4-amino-2-methyl-5-phenylthiazole hydrochloride increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility . The methyl ester in the target compound balances hydrophilicity (via the hydrochloride salt) and moderate lipophilicity, optimizing pharmacokinetic profiles in drug candidates .

Biological Activity

Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound features a thiazole ring that contributes to its biological activity through various interactions, such as hydrogen bonding and π-π stacking with biological macromolecules. The aminomethyl group enhances its potential as a bioactive molecule by facilitating interactions with target proteins and enzymes.

The biological activity of this compound primarily stems from its ability to modulate enzyme activity and receptor interactions. The thiazole moiety is known for its role in anticancer and antimicrobial properties, while the aminomethyl group can form hydrogen bonds that stabilize interactions with target sites .

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiazole derivatives, including this compound. For instance:

  • In vitro Studies : Research has demonstrated that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's structural modifications significantly influence its potency. For example, certain derivatives have shown IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound 9HCT-15 (Colon)1.61 ± 1.92
Compound 10A-431 (Skin)1.98 ± 1.22
Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylateA549 (Lung)<50

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. This compound has been evaluated against various bacterial strains:

  • Antibacterial Studies : In one study, the compound demonstrated significant antibacterial activity against Gram-positive bacteria with MIC values considerably lower than those of standard antibiotics like oxytetracycline .

Table 2: Antibacterial Activity

CompoundBacterial Strain TestedMIC (µg/mL)Reference
Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylateStaphylococcus aureus7.8
Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylateE. coli15.6

Case Studies and Research Findings

Several case studies highlight the effectiveness of thiazole compounds in clinical settings:

  • Evren et al. (2019) synthesized novel thiazole derivatives and tested them against mouse embryoblast and human lung adenocarcinoma cells, finding strong selectivity and potent anticancer activity .
  • Antiproliferative Effects : Compounds bearing the thiazole ring have shown promising results in inhibiting cell proliferation in several cancer models. The presence of specific substituents on the thiazole ring has been correlated with increased potency against cancer cell lines .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride?

Answer:
The synthesis typically involves:

Thiazole ring formation : Condensation of cysteine derivatives or thioureas with α-halo carbonyl compounds under basic conditions.

Functionalization : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution. For example, acetylation of amino groups using acetic anhydride under reflux (74% yield, as seen in analogous thiazole syntheses) .

Hydrochloride salt formation : Treatment with HCl in ethanol or aqueous media, followed by recrystallization.
Key considerations : Monitor reaction progress via TLC/HPLC and optimize stoichiometry to minimize by-products like unreacted intermediates or over-acetylated derivatives.

Basic: What analytical techniques are essential for confirming the compound’s structural identity and purity?

Answer:
A multi-technique approach is required:

  • NMR spectroscopy :
    • ¹H NMR : Verify the presence of characteristic signals (e.g., thiazole ring protons at δ 7–8 ppm, methyl ester at δ 3.7–3.9 ppm).
    • ¹³C NMR : Confirm carbonyl (C=O, ~160–170 ppm) and thiazole carbons.
  • Mass spectrometry (MS) : ESI-MS or HRMS to validate the molecular ion ([M+H]⁺) and fragmentation pattern.
  • X-ray crystallography : For unambiguous structural confirmation, use SHELXL for refinement of single-crystal data (e.g., as applied to related thiazole derivatives) .
  • Elemental analysis : Ensure C, H, N, S, and Cl percentages align with theoretical values.

Advanced: How can researchers address low yields during the acetylation of the aminomethyl group?

Answer:
Low yields may arise from:

  • Incomplete reaction : Extend reaction time or increase temperature (e.g., reflux at 150°C instead of 140°C) .
  • Competitive side reactions : Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Purification challenges : Replace traditional recrystallization with column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the product from unreacted starting materials.
    Data-driven optimization : Design a factorial experiment varying temperature, catalyst (e.g., DMAP), and solvent polarity to identify optimal conditions.

Advanced: How should researchers resolve discrepancies in reported physical properties (e.g., melting points) across studies?

Answer:
Discrepancies may arise from:

  • Polymorphism : Characterize crystalline forms via DSC/TGA and PXRD.
  • Hygroscopicity : Handle the hydrochloride salt in a dry environment (glovebox) to avoid moisture absorption, which alters observed melting points .
  • Impurities : Reproduce synthesis and purification protocols rigorously. Cross-validate purity using HPLC (≥95% purity threshold) and elemental analysis.

Advanced: What strategies mitigate hygroscopicity during storage of the hydrochloride salt?

Answer:

  • Lyophilization : Freeze-dry the compound to remove residual solvents and moisture.
  • Storage conditions : Use airtight containers with desiccants (silica gel) under nitrogen.
  • Formulation : Convert to a stable co-crystal or non-hygroscopic salt (e.g., tosylate) if compatibility with downstream assays allows.

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Molecular docking : Screen derivatives against target enzymes (e.g., cellulose synthase ) using software like AutoDock Vina.
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the thiazole ring) with activity data.
  • ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, bioavailability).

Advanced: How do reaction solvent systems influence the stereochemical outcome of thiazole derivatives?

Answer:

  • Polar aprotic solvents (DMF, DMSO): Favor SN2 mechanisms, preserving stereochemistry.
  • Protic solvents (EtOH, H₂O): May lead to racemization via solvolysis.
  • Case study : In analogous syntheses, ethanol improved yields but required strict pH control to prevent ester hydrolysis .

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